4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate
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Overview
Description
4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate can be achieved through several methods. One common approach involves the reaction of benzoic acid with an appropriate alcohol in the presence of an acid catalyst . Another method includes the use of acid chlorides or acid anhydrides reacting with alcohols . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction converts the ester into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and substituted esters. These products have significant applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Similar in structure but lacks the additional functional groups present in 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate.
4-Methylphenyl benzoate: Shares a similar ester linkage but differs in the substitution pattern on the aromatic rings.
4-Methoxyphenyl benzoate: Similar geometric parameters but contains a methoxy group instead of the diazenyl and imino groups.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
171197-73-2 |
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Molecular Formula |
C26H19N3O2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C26H19N3O2/c30-26(21-7-3-1-4-8-21)31-25-17-11-20(12-18-25)19-27-22-13-15-24(16-14-22)29-28-23-9-5-2-6-10-23/h1-19H |
InChI Key |
DKQFTLDLEBKKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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